molecular formula C17H14ClFN4O2 B11374879 N-(2-chlorobenzyl)-2-(2-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

N-(2-chlorobenzyl)-2-(2-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11374879
M. Wt: 360.8 g/mol
InChI Key: BLSIOJXMDGUQHZ-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-(2-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-(2-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction involving azides and alkynes under copper-catalyzed conditions.

    Introduction of the Chlorophenyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate chlorophenyl and fluorophenyl precursors.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-(2-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other strong reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-(2-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

N-[(2-chlorophenyl)methyl]-2-(2-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives:

    Similar Compounds: Other triazole derivatives such as fluconazole, itraconazole, and voriconazole.

    Uniqueness: The presence of both chlorophenyl and fluorophenyl groups, along with the hydroxymethyl and carboxamide functionalities, makes this compound unique in its structural and functional properties.

Properties

Molecular Formula

C17H14ClFN4O2

Molecular Weight

360.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-fluorophenyl)-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C17H14ClFN4O2/c18-12-6-2-1-5-11(12)9-20-17(25)16-14(10-24)21-23(22-16)15-8-4-3-7-13(15)19/h1-8,24H,9-10H2,(H,20,25)

InChI Key

BLSIOJXMDGUQHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NN(N=C2CO)C3=CC=CC=C3F)Cl

Origin of Product

United States

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